molecular formula C20H30N4NaO16P B13823034 Cytidine-5'-monophospho-N-acetylneuraminic acid sodium salt

Cytidine-5'-monophospho-N-acetylneuraminic acid sodium salt

Cat. No.: B13823034
M. Wt: 636.4 g/mol
InChI Key: VFRHSOGUONIUOR-ZJZPELACSA-M
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Description

Cytidine 5’-monophospho-N-acetylneuraminic acid, also known as CMP-Neu5Ac, is a nucleotide sugar that plays a crucial role in the biosynthesis of sialic acids. Sialic acids are a family of over 50 naturally occurring acidic monosaccharides that are commonly found at the terminal positions of glycan chains on glycoproteins and glycolipids. CMP-Neu5Ac is an essential substrate for sialyltransferases, enzymes that transfer sialic acid residues to nascent glycoproteins and glycolipids, thereby influencing various biological processes, including cell-cell interactions, immune responses, and pathogen recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The enzymatic synthesis of CMP-Neu5Ac involves the use of inexpensive materials such as N-acetylglucosamine (GlcNAc) and cytidine 5’-monophosphate (CMP). The process typically involves the co-expression of genes encoding GlcNAc 6-phosphate 2-epimerase and N-acetylneuraminic acid synthetase in Escherichia coli cells. These enzymes facilitate the conversion of GlcNAc to N-acetylneuraminic acid (NeuAc), which is then converted to CMP-Neu5Ac by CMP-NeuAc synthetase .

Industrial Production Methods

Industrial production of CMP-Neu5Ac can be achieved through a combination of recombinant E. coli cells and yeast cells. The recombinant E. coli cells are engineered to convert GlcNAc to NeuAc, while the yeast cells provide a sufficient supply of phosphoenolpyruvate (PEP) and facilitate the conversion of CMP to cytidine 5’-triphosphate (CTP), which is then used by CMP-NeuAc synthetase to produce CMP-Neu5Ac .

Mechanism of Action

CMP-Neu5Ac exerts its effects by serving as a donor substrate for sialyltransferases, which transfer sialic acid residues to nascent glycoproteins and glycolipids. This process is essential for the formation of sialylated glycoconjugates, which play critical roles in various biological processes. The molecular targets of CMP-Neu5Ac include sialyltransferases and the glycoproteins and glycolipids that receive the sialic acid residues .

Comparison with Similar Compounds

CMP-Neu5Ac is unique among nucleotide sugars due to its role in the activation and transfer of sialic acid residues. Similar compounds include:

CMP-Neu5Ac’s uniqueness lies in its specific role in sialylation, a process that is critical for the proper functioning of various biological systems .

Properties

Molecular Formula

C20H30N4NaO16P

Molecular Weight

636.4 g/mol

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20-;/m0./s1

InChI Key

VFRHSOGUONIUOR-ZJZPELACSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+]

Origin of Product

United States

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